N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide
説明
特性
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O/c26-20-13-11-18(12-14-20)24-25(29-15-4-3-10-22(29)27-24)28-23(30)16-19-8-5-7-17-6-1-2-9-21(17)19/h1-15H,16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWNQGRJBOWJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorinated aromatic compound is introduced to the imidazo[1,2-a]pyridine core.
Attachment of the naphthalen-1-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the naphthalen-1-yl group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of various kinases involved in cancer progression. Research shows that derivatives of this compound can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways .
- Case Studies : A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis . Another investigation found that the introduction of a fluorine atom significantly enhanced the compound's potency against certain cancer types .
Antiviral Applications
The antiviral potential of this compound has also been explored:
- Inhibition of Viral Replication : Compounds with similar structures have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. For example, studies have highlighted the ability of imidazo[1,2-a]pyridine derivatives to act as inhibitors against RNA viruses .
Neuropharmacological Effects
The neuropharmacological applications of this compound are under investigation as well:
- CNS Activity : Preliminary studies suggest that compounds with imidazo[1,2-a]pyridine moieties may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems is a key area of focus .
Summary Table of Applications
作用機序
The mechanism of action of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Table 1: Key Structural and Spectroscopic Comparisons
Key Observations :
Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound offers metabolic stability compared to chlorophenyl analogues (e.g., compound 51), which may exhibit higher lipophilicity and slower excretion .
However, bulky groups may reduce solubility, as seen in naphthalene-containing derivatives .
Pharmacokinetic Considerations: Compounds with free amino or acetamide groups at the C-8 position of imidazo[1,2-a]pyridine often show poor pharmacokinetics due to rapid oxidation or hydrolysis . The target compound’s naphthalene-linked acetamide may mitigate this by sterically shielding the amide bond.
生物活性
N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on various studies and findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4 |
| Molecular Weight | 376.39 g/mol |
| LogP | 4.1189 |
| Polar Surface Area | 48.002 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including the compound , exhibit significant antimicrobial properties. A study highlighted that certain substitutions on the imidazo[1,2-a]pyridine scaffold can enhance activity against resistant strains of bacteria and fungi. For instance, the introduction of naphthalen-2-yl substitution significantly improved antimicrobial efficacy against Staphylococcus aureus and Enterococcus faecium, achieving minimum inhibitory concentrations (MIC) as low as 2 µg/mL .
Table: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| N-(2-(4-fluorophenyl)... | S. aureus | 2 |
| N-(2-(4-fluorophenyl)... | E. faecium | 2 |
| N-(2-(4-fluorophenyl)... | Candida auris | < 16 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound demonstrated significant cytotoxicity against several cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The incorporation of specific moieties was found to enhance its activity significantly.
In one study, the compound's effect on Caco-2 cell viability was notably high, with a reduction to 54.9% at a specific concentration (p = 0.0011), indicating its potential as an effective anticancer agent .
Table: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | Viability (%) |
|---|---|---|
| N-(2-(4-fluorophenyl)... | Caco-2 | 54.9 (p = 0.0011) |
| N-(2-(4-fluorophenyl)... | A549 | Not significant |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs).
- Targeting Membrane Proteins : The interaction with excitatory amino acid transporters (EAATs) may also play a role in its biological activity, influencing neurotransmitter dynamics in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazo[1,2-a]pyridine derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, catalyzed by Cu(OAc)₂ in a tert-BuOH/H₂O (3:1) solvent system . Key steps include:
- Reagents : Azide derivatives (e.g., 2-azido-N-phenylacetamide), alkyne precursors (e.g., (prop-2-yn-1-yloxy)naphthalene).
- Catalyst : 10 mol% Cu(OAc)₂.
- Conditions : Room temperature, 6–8 hours.
- Purification : Ethyl acetate extraction followed by recrystallization in ethanol. Yield optimization requires adjusting solvent ratios, catalyst loading, and reaction time. For example, tert-BuOH enhances regioselectivity in cycloaddition .
Table 1 : Representative Synthetic Conditions and Yields
| Azide Derivative | Alkyne Precursor | Catalyst | Yield (%) |
|---|---|---|---|
| 5a | 2a | Cu(OAc)₂ | 75–80 |
| 5b | 2a | Cu(OAc)₂ | 68–72 |
Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?
Structural validation involves:
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm), triazole protons (δ 8.36 ppm), and NH (δ 10.7–11.0 ppm) .
- ¹³C NMR : Peaks for carbonyl (δ ~165 ppm) and aromatic carbons (δ 120–153 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data for structurally similar derivatives?
Discrepancies often arise from substituent effects (e.g., electron-withdrawing nitro groups shifting NH peaks in IR). Mitigation strategies:
Q. What strategies enhance bioavailability given the compound’s structural complexity?
The compound’s low solubility (due to naphthyl and fluorophenyl groups) can be addressed via:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .
- Formulation Studies : Use surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .
- LogP Optimization : Modify substituents (e.g., replacing naphthyl with pyridyl) to reduce hydrophobicity while retaining activity .
Q. How can structure-activity relationships (SAR) guide the development of derivatives with enhanced pharmacological profiles?
Key SAR insights:
- Imidazo[1,2-a]pyridine Core : Essential for binding to kinase targets; methylation at position 6 improves metabolic stability .
- 4-Fluorophenyl Group : Enhances target affinity via hydrophobic interactions.
- Naphthalen-1-yl Acetamide : Bulkier groups here reduce off-target effects but may limit solubility . Methodological Approach :
- Synthesize derivatives with systematic substitutions (e.g., halogenation, methoxy groups).
- Evaluate via in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate with computational docking studies .
Data Contradiction Analysis
Q. How should conflicting results in biological activity assays be addressed?
Example: A derivative shows high in vitro potency but low in vivo efficacy.
- Possible Causes : Poor pharmacokinetics (PK) or metabolic instability.
- Resolution :
- Conduct PK studies (e.g., plasma half-life, tissue distribution).
- Use LC-MS/MS to identify metabolites and modify vulnerable sites (e.g., blocking CYP450 oxidation via fluorination) .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s interaction with biological targets (e.g., kinases) using cryo-EM or X-ray crystallography .
- Toxicity Profiling : Assess hepatotoxicity via primary hepatocyte assays and in vivo rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
